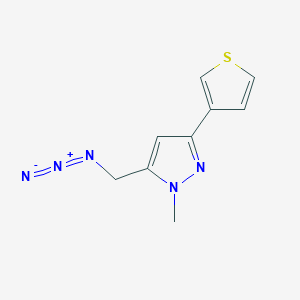

5-(azidometil)-1-metil-3-(tiofen-3-il)-1H-pirazol

Descripción general

Descripción

“5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and has a molecular formula of C9H9N5S.

Synthesis Analysis

Thiophene derivatives, including “5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole”, can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” includes a thiophene ring, which is essential for its properties and applications .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be arylated at C2 with low catalyst loading of a bis(alkoxo)palladium complex . They can also undergo dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K .Aplicaciones Científicas De Investigación

Actividades Biológicas y Farmacológicas

Los compuestos de tiofeno y pirazol han demostrado una amplia gama de actividades biológicas y farmacológicas. Se han estudiado por su potencial como agentes antitumorales, analgésicos, antiinflamatorios, antimicrobianos, antituberculosos, antileishmaniales, así como inhibidores de la ECA, antidiabéticos, antiparkinsonianos y neuroprotectores .

Descubrimiento de Fármacos y Síntesis Orgánica

Estos compuestos también han encontrado aplicaciones en el descubrimiento de fármacos y la síntesis orgánica. Sirven como intermediarios en la síntesis de diversas moléculas biológicamente activas .

Industria de los Tintes

Los compuestos azo basados en tiofeno se utilizan en tintes debido a su versátil aplicación en materiales colorantes, tinción de fibras textiles y como intermediarios en la industria de colorantes .

Propiedades Antimicrobianas y Antioxidantes

Se han sintetizado y evaluado conjugados de tiofeno-pirazol por sus actividades antimicrobianas y de eliminación de radicales .

Ciencia de Materiales

Los triazoles, que se pueden sintetizar a partir de compuestos de azidotiofeno mediante reacciones de química click, tienen amplias aplicaciones en la ciencia de los materiales .

Mecanismo De Acción

Target of Action

Similar compounds with a thiophene moiety have been reported to exhibit enzyme inhibitory and antitumor activities .

Mode of Action

Compounds with a thiophene moiety have been found to exhibit diverse biological efficiency .

Biochemical Pathways

Compounds with a thiophene moiety have been associated with a wide range of therapeutic properties .

Result of Action

Compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities .

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of a catalyst .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole has a number of advantages when used in laboratory experiments. The compound is relatively inexpensive, and is easily synthesized in a laboratory setting. The compound is also stable under a variety of conditions, and can be stored for extended periods of time. The compound is also soluble in a variety of solvents, making it easy to use in a variety of experiments.

The main limitation of 5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is its toxicity. The compound has been shown to be toxic to a number of cell lines, and should be handled with caution. Additionally, the compound has been shown to be unstable in the presence of light, and should be stored in a dark environment.

Direcciones Futuras

The future of 5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is promising. The compound has a wide range of applications in scientific research, and has been used in a variety of laboratory experiments. The compound has also been used in the development of drugs, in biochemistry, and in biotechnology. The compound has the potential to be used in the synthesis of novel compounds, in the study of enzyme kinetics, and in the development of diagnostic assays. Additionally, the compound has the potential to be used in the development of new treatments for a variety of diseases and disorders.

Propiedades

IUPAC Name |

5-(azidomethyl)-1-methyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-14-8(5-11-13-10)4-9(12-14)7-2-3-15-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMJNWFEZJOPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

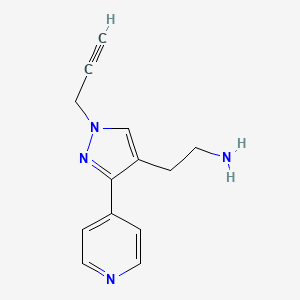

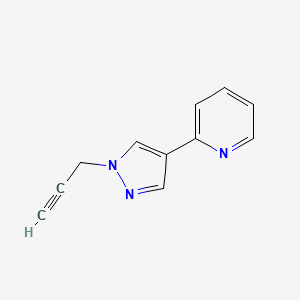

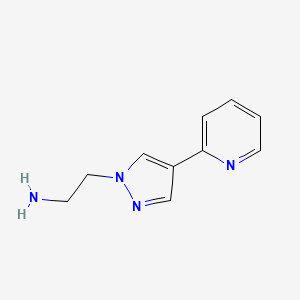

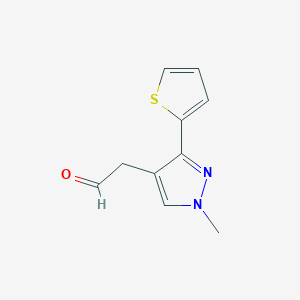

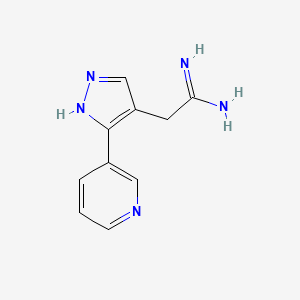

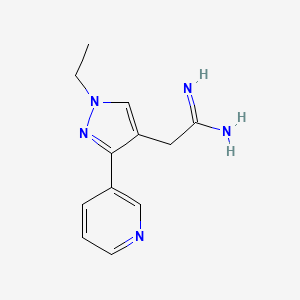

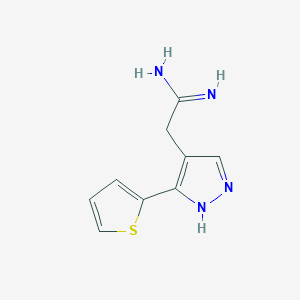

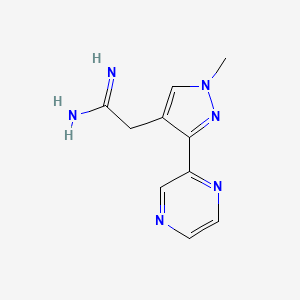

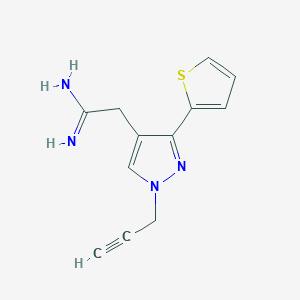

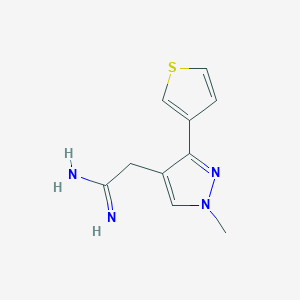

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.